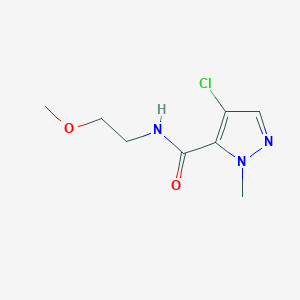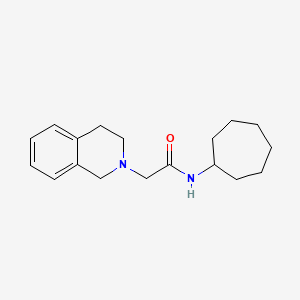![molecular formula C18H18N2O2 B5406466 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5406466.png)
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It is also believed to inhibit the activity of various enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments include its low toxicity towards normal cells, its potential as a selective anticancer agent, and its diverse range of biological activities. However, the limitations of using this compound include the need for optimization of the reaction conditions to obtain a high yield of the desired product and the lack of understanding of its mechanism of action.
Future Directions
For the research on 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole include the investigation of its potential applications in other fields, such as material science and biochemistry. Further studies are also needed to determine the exact mechanism of action of this compound and to optimize its synthesis method for higher yields. In addition, the development of more potent derivatives of this compound with improved selectivity and efficacy is also an area of interest for future research.
Synthesis Methods
The synthesis of 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole with 3-methylphenol in the presence of a base catalyst. Another method involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole with 3-methylphenol and ethyl bromide in the presence of a phase-transfer catalyst. The yield of the product depends on the reaction conditions, and optimization of the reaction parameters is necessary to obtain a high yield of the desired product.
Scientific Research Applications
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-4-8-15(10-12)17-19-18(22-20-17)14(3)21-16-9-5-7-13(2)11-16/h4-11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPPMKLYZAAMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5406383.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406398.png)
![N-[4-({5-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5406404.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5406408.png)

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5406423.png)
![5-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5406427.png)

![4-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5406443.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B5406449.png)

![5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5406488.png)
![2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5406496.png)
